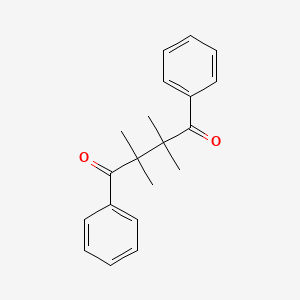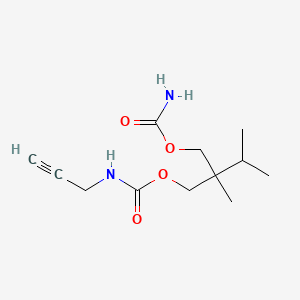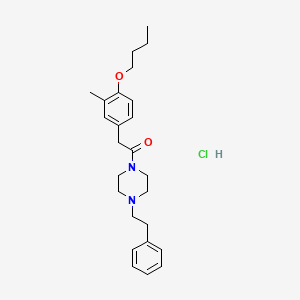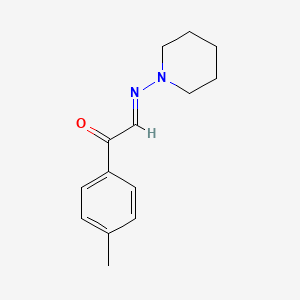
Triethyl(octyl)arsanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(octyl)arsanium iodide is an organoarsenic compound characterized by the presence of an arsenic atom bonded to three ethyl groups and one octyl group, with an iodide ion as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triethyl(octyl)arsanium iodide typically involves the reaction of triethylarsine with an octyl halide, followed by the addition of iodine. The reaction can be represented as follows:
(C2H5)3As+C8H17X→(C2H5)3AsC8H17X
(C2H5)3AsC8H17X+I2→(C2H5)3AsC8H17I
Where X is a halide such as chloride or bromide. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl(octyl)arsanium iodide can undergo various chemical reactions, including:
Oxidation: The arsenic center can be oxidized to form arsenic(V) compounds.
Reduction: Reduction reactions can convert the arsenic center back to arsenic(III) or even arsenic(I) states.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different organoarsenic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like thiols, amines, or phosphines can replace the iodide ion under appropriate conditions.
Major Products Formed
Oxidation: Arsenic(V) compounds such as triethyl(octyl)arsenic oxide.
Reduction: Arsenic(III) or arsenic(I) compounds.
Substitution: Various organoarsenic derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Triethyl(octyl)arsanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and as a precursor for other organoarsenic compounds.
Mécanisme D'action
The mechanism by which triethyl(octyl)arsanium iodide exerts its effects involves interactions with molecular targets such as proteins, enzymes, and nucleic acids. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its lipophilic nature allows it to interact with cell membranes, potentially disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylarsine: Lacks the octyl group and has different reactivity and applications.
Triethyl(octyl)phosphonium iodide: Similar structure but with phosphorus instead of arsenic.
Triethyl(octyl)stannane: Contains tin instead of arsenic.
Uniqueness
Triethyl(octyl)arsanium iodide is unique due to the presence of both ethyl and octyl groups bonded to arsenic, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
26451-95-6 |
|---|---|
Formule moléculaire |
C14H32AsI |
Poids moléculaire |
402.23 g/mol |
Nom IUPAC |
triethyl(octyl)arsanium;iodide |
InChI |
InChI=1S/C14H32As.HI/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4;/h5-14H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
WFZCZTMCSJXGJA-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC[As+](CC)(CC)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B14683936.png)

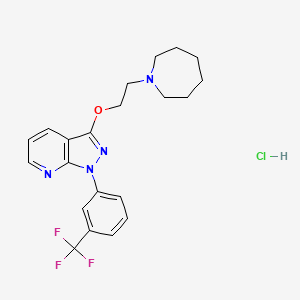
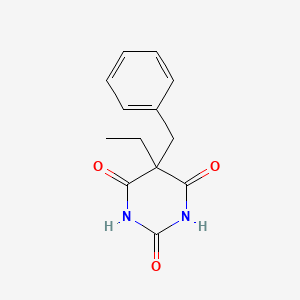

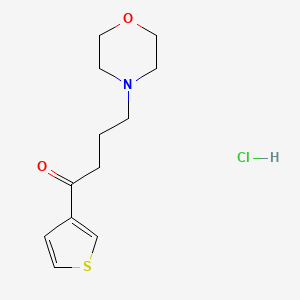
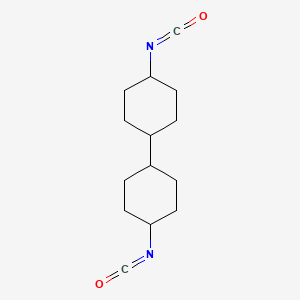
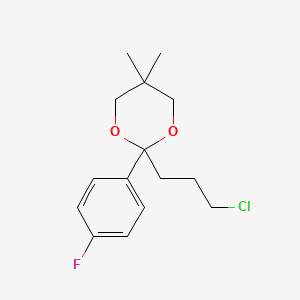
![2-(diethylamino)-N-[2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentyl]acetamide;hydrochloride](/img/structure/B14683998.png)
